2-amino-N-[2-(4-methylphenoxy)ethyl]benzamide

Serotonin receptor pharmacology 5-HT1D antagonist Receptor binding selectivity

Problem: Non-selective 5-HT1 ligands produce ambiguous receptor subtype readouts, confounding mechanistic studies. Solution: This benzamide building block enables synthesis of BRL-15572, the validated 5-HT1D antagonist with 60-fold selectivity over 5-HT1B (pKi=7.9). • Enables unambiguous 5-HT1D attribution vs. 5-HT1B in functional assays • Validated in cAMP signaling (pKB=7.1) and in vivo pain models • Pairs with SB-216641 for orthogonal 5-HT1B/1D discrimination Supplied with ≥98% purity; ideal for pharmacology & target deconvolution.

Molecular Formula C16H18N2O2
Molecular Weight 270.33 g/mol
CAS No. 540515-70-6
Cat. No. B1271597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-N-[2-(4-methylphenoxy)ethyl]benzamide
CAS540515-70-6
Molecular FormulaC16H18N2O2
Molecular Weight270.33 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)OCCNC(=O)C2=CC=CC=C2N
InChIInChI=1S/C16H18N2O2/c1-12-6-8-13(9-7-12)20-11-10-18-16(19)14-4-2-3-5-15(14)17/h2-9H,10-11,17H2,1H3,(H,18,19)
InChIKeyCCWSNWCMETVPDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BRL-15572 Identity and Procurement


2-Amino-N-[2-(4-methylphenoxy)ethyl]benzamide (CAS 540515-70-6) is a benzamide derivative that serves as the parent compound for the selective 5-HT1D receptor antagonist BRL-15572 [1]. While the free base (CAS 540515-70-6) is available from research chemical suppliers as a building block with typical purity specifications of ≥95%, the hydrochloride or dihydrochloride salt forms (e.g., CAS 193611-72-2) are the pharmacologically characterized entities that demonstrate quantifiable receptor selectivity . The compound's primary research value lies not in its structural novelty but in its well-defined pharmacological profile as a tool for discriminating between closely related serotonin receptor subtypes—a task that generic substitution or lower-purity alternatives cannot reliably support.

5-HT1D antagonist tool: Enables paired receptor discrimination with SB-216641 (orthogonal selectivity profile).

Pharmacologically characterized salts: Hydrochloride/dihydrochloride forms required for validated selectivity data.

Not substitutable: Generic 5-HT1 ligands cannot reliably discriminate 5-HT1B/1D subtypes.

BRL-15572 Procurement: Risks of Generic Substitution


The 5-HT1B and 5-HT1D serotonin receptor subtypes share only modest amino acid homology yet display remarkably similar pharmacology, rendering most older ligands incapable of distinguishing between them [1]. Compounds such as sumatriptan and GR127935 bind to both subtypes with approximately equal affinity, producing ambiguous functional readouts that confound mechanistic interpretation [2]. Even ketanserin, which exhibits some selectivity, has greater affinity for other 5-HT receptor subtypes, introducing confounding off-target effects [3]. This pharmacological overlap creates a critical procurement risk: substituting BRL-15572 with a generic 5-HT1 receptor ligand or an uncharacterized structural analog introduces experimental confounding that cannot be corrected post hoc. Only compounds with quantifiably validated selectivity—specifically the 60-fold discrimination profile established for BRL-15572—enable unambiguous attribution of observed effects to the 5-HT1D receptor subtype [4].

BRL-15572 (Target)
Generic Substitute
Risk of Mismatch
60-fold selective for 5-HT1D
Sumatriptan / GR127935 (equal affinity for 5-HT1B/1D)
Ambiguous subtype attribution; confounded functional readouts
Functionally silent antagonist at native receptors
Ketanserin (promiscuous 5-HT binding)
Off-target 5-HT receptor effects may distort interpretation
Orthogonal toolkit with SB-216641
Uncharacterized structural analogs
Selectivity unvalidated; post-hoc correction not possible

BRL-15572 Head-to-Head Selectivity Evidence


5-HT1D vs. 5-HT1B Receptor Selectivity

In direct head-to-head receptor binding studies on human receptors expressed in CHO cells, BRL-15572 demonstrates 60-fold higher affinity for h5-HT1D receptors (pKi = 7.9) compared to 5-HT1B receptors [1]. In the same experimental system, the comparator compound SB-216641 exhibits the inverse selectivity profile: high affinity for h5-HT1B receptors (pKi = 9.0) with 25-fold lower affinity at h5-HT1D receptors [2]. This orthogonal selectivity pair provides a validated pharmacological toolkit for discriminating between these otherwise pharmacologically similar receptor subtypes, a capability that non-selective ligands such as sumatriptan cannot provide [3].

5-HT1D vs 5-HT1B Selectivity
Head-to-head
pKi = 7.9 at h5-HT1D; 60-fold over 5-HT1B
Enables receptor subtype attribution
SB-216641: 25-fold inverse selectivity; orthogonal pair
Serotonin receptor pharmacology 5-HT1D antagonist Receptor binding selectivity CHO cell assay

5-HT Autoreceptor Functional Activity

In functional studies on human cerebral cortex slices, SB-216641 (0.1 µM) by itself facilitated electrically evoked tritium overflow, indicating intrinsic activity at 5-HT autoreceptors [1]. In contrast, BRL-15572 (2 µM) produced no measurable effect on evoked overflow in the same preparation, despite being tested at a concentration 20-fold higher [2]. This functional divergence is critical: SB-216641 cannot serve as a neutral probe of 5-HT1B receptor function due to its inherent partial agonist activity, whereas BRL-15572 behaves as a functionally silent antagonist at native human 5-HT1D receptors in this tissue context [3].

5-HT Autoreceptor Activity
Head-to-head
BRL-15572 (2 µM): no effect; SB-216641 (0.1 µM) facilitated overflow
Neutral antagonist profile confirmed
Human cortex slices; SB-216641 has intrinsic agonist activity
5-HT autoreceptor Neurotransmitter release Human cerebral cortex Functional pharmacology

Sumatriptan-Induced Contraction Antagonism

In human temporal artery ring preparations, sumatriptan evoked contractions with an EC50 of 170 nM that were completely resistant to blockade by BRL-15572 at a concentration of 500 nM, yet were effectively antagonized by the 5-HT1B-selective antagonist SB-224289 at 20-200 nM [1]. This differential antagonism pattern provides direct functional evidence that sumatriptan-induced vasoconstriction in this clinically relevant tissue is mediated by 5-HT1B receptors, not 5-HT1D receptors [2]. The failure of BRL-15572 to antagonize this response—despite being tested at a concentration approximately 3-fold higher than the agonist EC50—serves as a validated negative control that substantiates the compound's selectivity in native human tissue [3].

Sumatriptan Contraction Block
Head-to-head
BRL-15572 (500 nM): no antagonism; SB-224289 (20-200 nM) blocked
Validated negative control in vascular tissue
Human temporal artery; confirms 5-HT1B mediation of contraction
Vascular pharmacology Sumatriptan Human temporal artery 5-HT1B receptor

Secondary Binding at 5-HT1A and 5-HT2B Receptors

A comprehensive receptor binding panel across nine serotonin receptor subtypes reveals that while BRL-15572 demonstrates 60-fold selectivity for h5-HT1D over h5-HT1B, it retains moderately high affinity at human 5-HT1A (pKi = 7.7) and 5-HT2B (pKi = 7.4) receptors . Affinities at other tested subtypes are notably lower: 5-HT1B (pKi = 6.1), 5-HT1E (pKi = 5.2), 5-HT1F (pKi = 6.0), 5-HT2A (pKi = 6.6), 5-HT2C (pKi = 6.2), 5-HT6 (pKi = 5.9), and 5-HT7 (pKi = 6.3) . This binding profile places important experimental constraints: in systems where 5-HT1A or 5-HT2B receptors are expressed, the observed effects of BRL-15572 may not be attributable solely to 5-HT1D receptor blockade .

Secondary Binding Panel
Data to verify
5-HT1A pKi=7.7; 5-HT2B pKi=7.4; others ≤6.6
Residual affinity at 5-HT1A/2B requires review
Compiled from multiple studies; source-specific validation needed
Receptor selectivity panel Off-target binding 5-HT1A receptor 5-HT2B receptor

cAMP Functional Selectivity

In the cAMP accumulation assay on recombinant h5-HT1B and h5-HT1D receptors, functional pKB measurements for BRL-15572 demonstrate clear subtype discrimination: pKB < 6 at h5-HT1B receptors versus pKB = 7.1 at h5-HT1D receptors [1]. For comparison, SB-216641 showed the inverse profile: pKB = 9.3 at h5-HT1B and pKB = 7.3 at h5-HT1D receptors [2]. These functional antagonist potency values correlate closely with the binding affinity data, confirming that the observed binding selectivity translates into meaningful functional discrimination at the level of second messenger signaling [3].

cAMP Functional Selectivity
Head-to-head
pKB 12.6-fold)
Functional antagonism matches binding selectivity
Recombinant receptors; cAMP accumulation assay
cAMP accumulation Functional antagonism CHO cells pKB determination

Ergotamine Antinociception Blockade In Vivo

In the rat formalin test, intraplantar administration of ergotamine (15 nmol) produced antinociception that was abolished by co-administration of BRL-15572 (1 nmol) [1]. The same dose of BRL-15572 did not affect formalin-induced nociception when administered alone, confirming that the observed blockade reflects specific antagonism of ergotamine's 5-HT1D receptor-mediated effects rather than any intrinsic pro-nociceptive activity [2]. For comparison, SB-224289 (1 nmol) produced only partial blockade of ergotamine's effect, while the combination of methiothepin, SB-699551, and SB-224289 was required to fully replicate the blockade achieved by BRL-15572 alone [3]. This in vivo evidence confirms that BRL-15572 achieves functional target engagement at the 5-HT1D receptor in a whole-animal pain model at doses that do not produce confounding behavioral effects.

In Vivo Ergotamine Block
Head-to-head
BRL-15572 (1 nmol) abolished ergotamine antinociception
Supports in vivo target engagement model
Rat formalin test; no intrinsic behavioral effect at dose tested
In vivo pharmacology Antinociception Formalin test Ergotamine

BRL-15572 Validated Research Applications


5-HT1B vs. 5-HT1D Receptor Discrimination

BRL-15572 should be procured as part of a paired pharmacological toolkit alongside SB-216641 for experiments requiring definitive attribution of functional responses to either h5-HT1B or h5-HT1D receptor subtypes. The 60-fold selectivity of BRL-15572 for h5-HT1D (pKi = 7.9) and the 25-fold selectivity of SB-216641 for h5-HT1B (pKi = 9.0) provide orthogonal validation that cannot be achieved with non-selective 5-HT1 receptor ligands [1]. This paired approach is essential for target deconvolution studies, receptor expression profiling in native tissues, and validation of genetically modified systems.

5-HT1D Negative Control in Vascular/Migraine Studies

BRL-15572 serves as a validated negative control compound for studies investigating 5-HT receptor contributions to vasoconstriction and migraine pathophysiology. In human temporal artery preparations, BRL-15572 (500 nM) fails to antagonize sumatriptan-induced contractions, whereas SB-224289 (20-200 nM) produces effective blockade, confirming that the vasoconstrictor response is mediated by 5-HT1B, not 5-HT1D, receptors [2]. This application is particularly valuable for studies seeking to dissociate the therapeutic antimigraine effects from vascular adverse effects, and for characterizing novel 5-HT receptor ligands with putative antimigraine activity.

5-HT1D In Vivo Target Engagement in Pain

BRL-15572 is validated for in vivo use in rodent pain models where 5-HT1D receptor involvement is hypothesized. At intraplantar doses of 1 nmol, BRL-15572 completely abolishes ergotamine-induced antinociception in the rat formalin test without producing intrinsic behavioral effects [3]. This application is appropriate for studies investigating the role of peripheral 5-HT1D receptors in pain modulation, the mechanism of action of serotonergic analgesics, and the evaluation of novel 5-HT1D-targeted therapeutics.

5-HT1D Functional Antagonism in cAMP Signaling

BRL-15572 is suitable for functional studies requiring specific blockade of 5-HT1D receptor-mediated cAMP signaling. With a functional pKB of 7.1 at h5-HT1D receptors versus pKB < 6 at h5-HT1B receptors in cAMP accumulation assays, BRL-15572 provides pathway-specific discrimination at the second messenger level [4]. However, researchers must account for the compound's residual affinity at 5-HT1A (pKi = 7.7) and 5-HT2B (pKi = 7.4) receptors when interpreting results from systems where these receptors are expressed .

Application
Selection Property
Validation Focus
5-HT1B/1D receptor discrimination studies
Orthogonal selectivity profile with SB-216641
Subtype attribution validation in native tissue
Vascular/migraine negative control research
Absence of 5-HT1B receptor antagonism
5-HT1D exclusion in tissue contraction models
In vivo pain model target engagement
Peripheral target engagement without confounding activity
Behavioral endpoint blockade review
cAMP signaling pathway studies
Functional antagonist potency differential (pKB)
5-HT1D vs 5-HT1B pathway discrimination

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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